BenchChemオンラインストアへようこそ!

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

CDK2 inhibition kinase inhibitor design regioisomeric selectivity

This compound features a unique 2,4-dimethoxy substitution and para-dioxidoisothiazolidin geometry, enabling precise SAR studies versus its 3,4-dimethoxy positional isomer (CAS 946260-35-1) and chloro analog (CAS 946343-34-6). Designed for CDK2/cyclin A and CDK1/cyclin B ATP-competitive inhibition assays, urea transporter pharmacology, and pharmacophore model validation against PDB 2R64 and 2DUV co-crystal structures.

Molecular Formula C17H20N2O6S2
Molecular Weight 412.48
CAS No. 946342-48-9
Cat. No. B2516716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
CAS946342-48-9
Molecular FormulaC17H20N2O6S2
Molecular Weight412.48
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
InChIInChI=1S/C17H20N2O6S2/c1-24-15-8-9-17(16(12-15)25-2)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
InChIKeyOHTFSSLBLRZMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide (CAS 946342-48-9): Structural and Physicochemical Baseline for Procurement Evaluation


N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide (CAS 946342-48-9, molecular formula C17H20N2O6S2, molecular weight 412.48) is a synthetic sulfonamide derivative incorporating a cyclic 1,1-dioxidoisothiazolidin moiety at the para-position of the central phenyl ring and a 2,4-dimethoxybenzenesulfonamide substituent. The compound is listed in the ZINC screening library (ZINC5489637) with calculated logP of 1.47 and topological polar surface area (tPSA) of 116 Ų [1]. As a member of the dioxidoisothiazolidin-phenyl-sulfonamide chemotype, this compound represents a distinct regioisomeric and substitution pattern variant within a family of compounds that has demonstrated biological activity, including kinase inhibition, in structurally related scaffolds [2].

Why N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the dioxidoisothiazolidin-phenyl-sulfonamide chemotype, small structural variations produce substantial differences in physicochemical properties and are predicted to significantly alter target binding profiles. The target compound's specific 2,4-dimethoxy substitution pattern on the benzenesulfonamide ring, combined with the para- (4-) attachment of the dioxidoisothiazolidin group to the central phenyl ring, differentiates it from close analogs such as the 3,4-dimethoxy positional isomer (CAS 946260-35-1), the chloro-substituted analog (CAS 946343-34-6), and the 3-substituted phenyl regioisomer series. In closely related sulfonamide series, even a methoxy group positional shift (2,4- vs. 3,4-) has been shown to alter crystal packing, hydrogen-bonding networks, and biological target interactions [1]. The cyclic dioxidoisothiazolidine moiety is known to function as a key pharmacophoric element in CDK1/CDK2 kinase inhibition when properly positioned [2], and regioisomeric variation at the central phenyl ring attachment point fundamentally alters the spatial orientation of this group relative to the sulfonamide pharmacophore, precluding simple interchange.

Quantitative Differentiation Evidence for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide (CAS 946342-48-9)


Regioisomeric Differentiation: 4-Phenyl vs. 3-Phenyl Dioxidoisothiazolidin Attachment Determines CDK2 Binding Pocket Compatibility

The para- (4-) attachment of the dioxidoisothiazolidin group to the central phenyl ring, as present in the target compound, is critical for kinase inhibitor pharmacophore geometry. In the structurally characterized CDK2-dioxidoisothiazolidin co-crystal complexes PDB 2R64 and PDB 2DUV, the dioxidoisothiazolidin moiety occupies the ribose-binding pocket of the ATP-binding site, making specific hydrogen-bond contacts with backbone residues [1]. The para-substitution pattern in the target compound orients the dioxidoisothiazolidin group in a geometry that is topologically analogous to the 5-position substitution in the indazole-based inhibitors (e.g., compounds 11c and 11d from Lee et al., 2008, which achieved CDK2 IC50 values of 0.13 µM and 0.17 µM respectively) [2]. In contrast, the meta- (3-) regioisomer (CAS 946260-35-1) presents a different angular trajectory for the dioxidoisothiazolidin group, predicted to alter its spatial positioning within the kinase ATP pocket. This regioisomeric distinction is not merely theoretical—in the 3,5-diaminoindazole series, moving the dioxidoisothiazolidin substituent by one ring position abolished CDK inhibitory activity [2].

CDK2 inhibition kinase inhibitor design regioisomeric selectivity

Methoxy Substitution Pattern Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Alters Electronic Properties and Predicted Target Interactions

The 2,4-dimethoxybenzenesulfonamide substitution in the target compound (CAS 946342-48-9) produces distinct electronic and steric properties compared to the 3,4-dimethoxy isomer (CAS 946260-35-1). The methoxy group at the 2-position (ortho to the sulfonamide linkage) introduces steric hindrance that may restrict rotational freedom of the sulfonamide moiety and alter the pKa of the sulfonamide NH. In crystallographic studies of N-aryl-2,5-dimethoxybenzenesulfonamides, ortho-methoxy substitution was shown to influence the supramolecular architecture through C-H...O hydrogen bonding networks distinct from those observed in 3,4-dimethoxy analogs [1]. Computational predictions from the ZINC database indicate the target compound has a calculated logP of 1.47 and tPSA of 116 Ų [2], whereas the 3-substituted phenyl regioisomer (ZINC5075753) with the same 2,4-dimethoxy pattern shows a different logP of 2.044 and tPSA of 102 Ų [3], demonstrating that even the phenyl attachment position alone significantly impacts predicted membrane permeability and polar surface area. No peer-reviewed head-to-head biological data comparing 2,4- vs. 3,4-dimethoxybenzene sulfonamide-substituted dioxidoisothiazolidins exist in the public domain.

sulfonamide SAR methoxy positional isomerism electron-donating group effects

Chlorine-Substituted Analog Differentiation: Absence of Chlorine in Target Compound Alters Reactivity and Physicochemical Profile Relative to CAS 946343-34-6

The closest commercially cataloged analog to the target compound is N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide (CAS 946343-34-6), which differs in three structural features: (i) presence of a chlorine atom at the 4-position adjacent to the dioxidoisothiazolidin substituent, (ii) 3,4-dimethoxy rather than 2,4-dimethoxy substitution, and (iii) altered substitution pattern at the central phenyl ring (3-position dioxidoisothiazolidin with 4-chloro vs. 4-position dioxidoisothiazolidin without chlorine). The chloro analog has a molecular weight of 446.92 Da (Δ +34.44 Da vs. target) and a higher calculated logP (2.33) . The chlorine atom introduces increased lipophilicity, potential for halogen bonding interactions with biological targets, and a site for oxidative metabolism (CYP450-mediated) that is absent in the non-chlorinated target compound. In sulfonamide-based drug discovery programs, the presence or absence of aryl chlorine has been shown to significantly impact CYP450 metabolic stability, hERG channel binding, and plasma protein binding—all critical parameters for progression from hit to lead [1].

halogen effects lead optimization metabolic stability

Urea Transporter Inhibition Class-Level Evidence: Dioxidoisothiazolidin-Phenyl-Sulfonamide Chemotype Demonstrates UT-A1 Inhibitory Activity

A structurally related dioxidoisothiazolidin-phenyl-sulfonamide compound (CHEMBL4875031; N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methoxy-2-methylbenzenesulfonamide) has been characterized in BindingDB as an inhibitor of rat urea transporter UT-A1 with an IC50 of 1,000 nM (1.0 µM) and rat UT-B with an IC50 of 6,000 nM (6.0 µM), representing modest selectivity for UT-A1 over UT-B [1]. While this data is for a 3-phenyl regioisomer with a different sulfonamide substitution (5-methoxy-2-methyl rather than 2,4-dimethoxy), it establishes that the dioxidoisothiazolidin-phenyl-sulfonamide scaffold is capable of engaging urea transporter targets. No urea transporter inhibition data exists for the target compound itself. The target compound's 4-phenyl substitution and 2,4-dimethoxy pattern may alter UT-A1/UT-B selectivity relative to CHEMBL4875031.

urea transporter UT-A1 inhibitor diuretic target sulfonamide pharmacology

Sourcing and Purity Baseline: Target Compound Availability as a Distinct Research Tool from Building Block Precursors

The target compound (CAS 946342-48-9) is a pre-assembled sulfonamide final compound, distinct from and more advanced than its synthetic precursor building blocks such as 4-(1,1-dioxidoisothiazolidin-2-yl)aniline (CAS 90556-91-5, MW 212.27) and 2,4-dimethoxybenzenesulfonamide (CAS 51770-71-9, MW 217.24) [1]. Selecting the pre-formed target compound rather than undertaking de novo synthesis from precursors eliminates multi-step synthetic effort, purification challenges, and characterization burden. Commercially, the target compound is cataloged with typical purity specifications of 95% [2]. The sequential CAS numbering of the target (946342-48-9) and its closest chloro analog (946343-34-6) suggests these compounds originated from the same commercial screening library production batch, indicating coordinated structural variation design.

chemical procurement research chemical sourcing building block differentiation

Research and Application Scenarios for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide (CAS 946342-48-9)


Kinase Inhibitor SAR Studies Utilizing Para-Substituted Dioxidoisothiazolidin Pharmacophore

The target compound's para-substituted dioxidoisothiazolidin-phenyl scaffold, when paired with the 2,4-dimethoxybenzenesulfonamide moiety, provides a geometrically defined pharmacophore for probing CDK2 and CDK1 ATP-binding pocket interactions. As demonstrated in the Lee et al. (2008) indazole series, the dioxidoisothiazolidin group at the appropriate position is critical for CDK inhibitory activity, with 5-position substitution yielding IC50 values of 0.13-0.17 µM [1]. The target compound can serve as a comparator to its 3-phenyl regioisomer (CAS 946260-35-1) and 3,4-dimethoxy isomer to systematically evaluate the contribution of regioisomeric attachment and methoxy positioning to kinase selectivity profiles. Researchers may use this compound in biochemical CDK2/cyclin A or CDK1/cyclin B ATP-competitive inhibition assays, with the PDB 2R64 co-crystal structure [2] providing a structural template for docking studies and rationalizing binding mode differences between analogs.

Urea Transporter Pharmacology: Hit Expansion and Selectivity Profiling

Based on the class-level urea transporter inhibitory activity demonstrated by CHEMBL4875031 (UT-A1 IC50 = 1,000 nM, UT-B IC50 = 6,000 nM) [3], the target compound represents a structurally differentiated probe for urea transporter pharmacology. The 2,4-dimethoxy substitution and 4-phenyl attachment may confer altered UT-A1/UT-B selectivity compared to the 5-methoxy-2-methyl reference compound. Researchers investigating novel diuretic mechanisms, renal concentrating disorders, or urea transporter biology can employ the target compound in fluorescence-based urea flux assays using MDCK cells expressing rat or human UT-A1 and UT-B, with the chloro analog (CAS 946343-34-6) and the 3-phenyl regioisomer serving as direct comparators for establishing SAR around this emerging target class.

Medicinal Chemistry Hit-to-Lead Optimization: Halogen-Free Lead Series Development

The target compound's absence of aryl chlorine distinguishes it from CAS 946343-34-6 (ΔMW = 34.44 Da, ΔlogP ≈ 0.86) and may confer advantages in metabolic stability and reduced off-target liability . In hit-to-lead optimization, the target compound can serve as the halogen-free starting point for systematic analogue synthesis, with the chloro analog providing a paired comparator to assess the impact of chlorine introduction on CYP450 metabolism (e.g., human liver microsome stability assays), hERG channel inhibition (patch clamp or binding assays), and plasma protein binding (equilibrium dialysis). This paired approach enables data-driven decisions on whether halogen incorporation is beneficial or detrimental for the specific therapeutic indication under investigation.

Computational Chemistry and Virtual Screening: Pharmacophore Model Validation

The target compound's distinct 2,4-dimethoxybenzenesulfonamide substitution pattern and para-phenyl dioxidoisothiazolidin geometry provide a unique probe for validating pharmacophore models derived from CDK2-dioxidoisothiazolidin co-crystal structures (PDB 2R64 and 2DUV) [2]. Computational chemists can use the target compound's ZINC-derived properties (logP = 1.47, tPSA = 116 Ų) [4] along with its regioisomeric analogs to test the predictive power of docking algorithms and scoring functions in discriminating active from inactive binding poses. The compound's intermediate logP and moderate polar surface area also make it a suitable test case for evaluating in silico ADME prediction models against experimentally determined permeability and solubility data.

Quote Request

Request a Quote for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.